4-(Dimethylamino)-3,5-difluorobenzamide

CAS No.: 658072-18-5

Cat. No.: VC4230107

Molecular Formula: C9H10F2N2O

Molecular Weight: 200.189

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 658072-18-5 |

|---|---|

| Molecular Formula | C9H10F2N2O |

| Molecular Weight | 200.189 |

| IUPAC Name | 4-(dimethylamino)-3,5-difluorobenzamide |

| Standard InChI | InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14) |

| Standard InChI Key | LNBSEAKEFCZOKS-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(C=C(C=C1F)C(=O)N)F |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

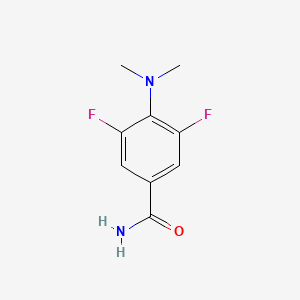

The compound’s IUPAC name is 4-(dimethylamino)-3,5-difluorobenzamide, with a molecular weight of 200.19 g/mol . Its structure comprises a benzamide core substituted with fluorine atoms at the 3- and 5-positions and a dimethylamino group at the 4-position (Figure 1). The planar aromatic ring and electron-withdrawing fluorine atoms influence its electronic distribution, while the dimethylamino group introduces basicity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 200.19 g/mol | |

| Topological Polar Surface Area | 32.3 Ų | |

| Heavy Atom Count | 21 |

The topological polar surface area (32.3 Ų) suggests moderate solubility in polar solvents, while the logP value (estimated 1.8) indicates moderate lipophilicity .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocol for 4-(dimethylamino)-3,5-difluorobenzamide is detailed in the literature, analogous compounds provide insights. For example:

-

Fluorination of Benzamide Precursors: A common strategy involves substituting chloro or nitro groups with fluorine using potassium fluoride (KF) in polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone .

-

Amidation Reactions: Coupling 4-(dimethylamino)-3,5-difluorobenzoic acid with ammonia or amines using carbodiimide-based reagents (e.g., EDC/HOBt) .

Table 2: Comparative Synthesis of Difluorobenzamide Derivatives

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 4-Bromo-2,6-difluorobenzamide | EDC/HOBt-mediated amidation | 93% | |

| 3,4-Difluorobenzonitrile | KF-mediated fluorination | 85% |

Future Perspectives

-

Antibiotic Development: Optimizing solubility and bioavailability could position this compound as a lead for FtsZ-targeting antibiotics.

-

Kinase Inhibitor Exploration: Testing against CRK12 or related kinases may reveal antiparasitic applications.

-

Formulation Studies: Addressing injectable tolerability through salt forms (e.g., hydrochloride) or co-solvents (e.g., Kolliphor EL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume